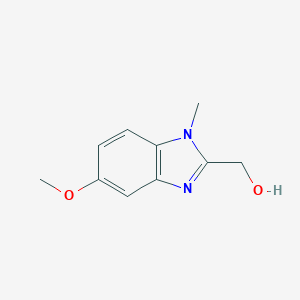![molecular formula C16H14ClFN2O B368412 2-[1-(2-chloro-6-fluorobenzyl)-1H-benzimidazol-2-yl]ethanol CAS No. 923145-53-3](/img/structure/B368412.png)
2-[1-(2-chloro-6-fluorobenzyl)-1H-benzimidazol-2-yl]ethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“2-[1-(2-chloro-6-fluorobenzyl)-1H-benzimidazol-2-yl]ethanol” is a chemical compound with the molecular formula C7 H6 Cl F O . It is also known as 2-Chloro-6-fluorobenzyl alcohol .
Synthesis Analysis
The synthesis of this compound involves the use of 2-Chloro-6-fluorobenzyl chloride as an alkylating reagent during the synthesis of 3-benzylsulfanyl derivatives of 1,2,4-triazole and 4-methyl-1,2,4-triazole . It is also used in the preparation of 2-chloro-6-fluorobenzylamine, required for the synthesis of 9-substituted adenine .Molecular Structure Analysis
The molecular structure of this compound can be viewed using a 2d Mol file or a computed 3d SD file . The molecular weight of this compound is 160.573 .Mecanismo De Acción
The mechanism of action of 2-[1-(2-chloro-6-fluorobenzyl)-1H-benzimidazol-2-yl]ethanol is not fully understood. However, it has been shown to inhibit the activity of certain enzymes involved in tumor growth and inflammation. It also modulates the expression of various genes involved in these processes.
Biochemical and Physiological Effects
Studies have shown that this compound has several biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in cancer cells. It also reduces the production of pro-inflammatory cytokines and reactive oxygen species. Additionally, it has been shown to improve cognitive function in animal models of Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2-[1-(2-chloro-6-fluorobenzyl)-1H-benzimidazol-2-yl]ethanol in lab experiments is its potential as a multi-targeted agent. It has been shown to have activity against multiple targets involved in cancer and inflammation. Additionally, it has low toxicity and is well-tolerated in animal models. However, one limitation is that its mechanism of action is not fully understood, which may make it difficult to optimize its use in lab experiments.
Direcciones Futuras
There are several future directions for research on 2-[1-(2-chloro-6-fluorobenzyl)-1H-benzimidazol-2-yl]ethanol. One direction is to further elucidate its mechanism of action and identify its molecular targets. This could lead to the development of more effective treatments for cancer and inflammation. Another direction is to investigate its potential use in the treatment of neurodegenerative diseases. Additionally, research could focus on optimizing its synthesis method and improving its pharmacological properties.
Métodos De Síntesis
The synthesis of 2-[1-(2-chloro-6-fluorobenzyl)-1H-benzimidazol-2-yl]ethanol involves several steps. The starting material is 2-chloro-6-fluorobenzaldehyde, which is reacted with o-phenylenediamine to form 2-(2-chloro-6-fluorobenzyl)-1H-benzimidazole. This intermediate is then reduced with sodium borohydride to yield this compound. The final product is obtained in good yield and purity.
Aplicaciones Científicas De Investigación
2-[1-(2-chloro-6-fluorobenzyl)-1H-benzimidazol-2-yl]ethanol has potential applications in scientific research. It has been shown to have anti-tumor activity against various cancer cell lines, including breast, lung, and colon cancer. It also exhibits anti-inflammatory and anti-oxidant properties. Additionally, it has been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Safety and Hazards
This compound is considered hazardous. It causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray, and to use only outdoors or in a well-ventilated area . In case of contact with skin or eyes, it is advised to wash with plenty of soap and water .
Propiedades
IUPAC Name |
2-[1-[(2-chloro-6-fluorophenyl)methyl]benzimidazol-2-yl]ethanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClFN2O/c17-12-4-3-5-13(18)11(12)10-20-15-7-2-1-6-14(15)19-16(20)8-9-21/h1-7,21H,8-10H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJZLZGWKGXBLIS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(N2CC3=C(C=CC=C3Cl)F)CCO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClFN2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.74 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-{[1-(2-phenylethyl)-1H-benzimidazol-2-yl]methyl}-2-furamide](/img/structure/B368372.png)
![2-furyl-N-({1-[3-(2-methoxyphenoxy)propyl]benzimidazol-2-yl}methyl)carboxamide](/img/structure/B368375.png)
![N-{[1-(3-chlorobenzyl)-1H-benzimidazol-2-yl]methyl}-2-furamide](/img/structure/B368376.png)
![2-furyl-N-{[1-(3-phenoxypropyl)benzimidazol-2-yl]methyl}carboxamide](/img/structure/B368378.png)
![2-furyl-N-({1-[3-(3-methoxyphenoxy)propyl]benzimidazol-2-yl}methyl)carboxamide](/img/structure/B368379.png)
![1-Acetyl-2-{1-[2-(4-methylpiperidyl)-2-oxoethyl]benzimidazol-2-yl}pyrrolidine](/img/structure/B368382.png)
![2-[2-(azepan-1-ylmethyl)-1H-benzimidazol-1-yl]-N,N-diethylacetamide](/img/structure/B368383.png)
![N-methyl-N-[(1-{[methyl(phenyl)carbamoyl]methyl}-1H-1,3-benzodiazol-2-yl)methyl]furan-2-carboxamide](/img/structure/B368387.png)
![N-({1-[2-(3,5-dimethylphenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}methyl)-N-methylfuran-2-carboxamide](/img/structure/B368388.png)
![N-({1-[2-(4-ethylphenoxy)ethyl]benzimidazol-2-yl}methyl)-2-furyl-N-methylcarbo xamide](/img/structure/B368390.png)
![N-({1-[2-(2-chlorophenoxy)ethyl]benzimidazol-2-yl}methyl)-2-furyl-N-methylcarb oxamide](/img/structure/B368391.png)
![2-furyl-N-methyl-N-{[1-(2-phenoxyethyl)benzimidazol-2-yl]methyl}carboxamide](/img/structure/B368393.png)
![2-{1-[2-(2-Methylphenoxy)ethyl]benzimidazol-2-yl}propan-2-ol](/img/structure/B368397.png)